Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)-
Description
Tautomerism
The pyrimidinone core exists in equilibrium between keto (lactam) and enol (lactim) forms, with the keto form stabilized by aromaticity. Additionally, the butenyl substituent’s α,β-unsaturated ketone may undergo keto-enol tautomerism, though conjugation with the thioether group likely favors the keto configuration.
Geometric Isomerism
The butenyl chain’s double bond (between C2 and C3) permits cis/trans isomerism. Steric hindrance from the phenylthio group at C2 and the hydroxyl at C1 may favor the trans configuration, minimizing non-bonded interactions.
Stereoisomerism
The hydroxyl-bearing carbon (C1 of the butenyl chain) constitutes a chiral center, yielding two enantiomers. Synthesis under non-stereoselective conditions would produce a racemic mixture, though resolution or asymmetric synthesis could isolate individual enantiomers for pharmacological study.
Properties
CAS No. |
86971-06-4 |
|---|---|
Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-[(E)-1-hydroxy-3-oxo-2-phenylsulfanylbut-1-enyl]-6-oxo-1H-pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H15N3O4S/c1-9(20)15(24-11-6-4-3-5-7-11)14(23)12-8-13(22)19-16(18-12)17-10(2)21/h3-8,23H,1-2H3,(H2,17,18,19,21,22)/b15-14+ |
InChI Key |
FIZZWTCETWUZDQ-CCEZHUSRSA-N |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC(=O)NC(=N1)NC(=O)C)\O)/SC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C(=C(C1=CC(=O)NC(=N1)NC(=O)C)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)- , with the molecular formula and CAS number 86971-06-4, is a notable example. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The structural formula of the compound is essential for understanding its biological activity. The compound features a pyrimidine ring and a phenylthio group, which are crucial for its interaction with biological targets.
Antimicrobial Activity
Several studies have shown that acetamide derivatives exhibit significant antimicrobial properties. For instance, a study focused on various acetamide compounds demonstrated their ability to inhibit both Gram-positive and Gram-negative bacteria. The results indicated that acetamide derivatives could produce inhibition zones ranging from 8 mm to 14 mm against strains such as Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Pseudomonas aeruginosa (6 mm to 12 mm) .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Acetamide A | Bacillus subtilis | 14 |
| Acetamide B | Staphylococcus aureus | 12 |
| Acetamide C | Escherichia coli | 10 |
| Acetamide D | Pseudomonas aeruginosa | 6 |
Anticancer Activity
The anticancer potential of acetamide derivatives has been explored in various in vitro studies. For example, compounds similar to the target compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting significant potency .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been a focus of research. Inhibitory assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed that certain derivatives displayed promising inhibition profiles. For instance, one study reported IC50 values of approximately 0.907 µM for AChE and around 46.42 µM for BChE . This suggests potential applications in treating conditions like Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of a series of acetamides, including the target compound. The study utilized disk diffusion methods to evaluate effectiveness against several pathogens, confirming significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : Another study evaluated the anticancer effects on various human cell lines. The findings demonstrated that specific modifications in the acetamide structure enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
Scientific Research Applications
Pharmaceutical Development
Acetamide derivatives are often explored for their potential as pharmaceutical agents. The unique structure of this compound suggests possible activity against various diseases, particularly in oncology and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that compounds similar to Acetamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through the activation of p53 pathways .
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. Preliminary studies suggest that it could be effective against a range of bacterial strains.
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that compounds with similar functionalities exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antibiotics based on this acetamide structure .
Enzyme Inhibition
Acetamide derivatives are being investigated as enzyme inhibitors, particularly in the context of metabolic disorders.
Case Study: Inhibition of Enzymatic Activity
Research has shown that certain acetamide compounds can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes and obesity .
| Activity Type | Target Disease/Condition | Reference |
|---|---|---|
| Anticancer | Various cancers | |
| Antimicrobial | Bacterial infections | |
| Enzyme inhibition | Metabolic disorders |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of Acetamide derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Pyrimidine ring | Enhances bioavailability |
| Phenylthio group | Increases antimicrobial potency |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a pyrimidinone-acetamide scaffold with several analogs, but its 1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl substituent distinguishes it from others. Key structural comparisons include:
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12): Features a 4-methyl-pyrimidinone and a benzyl group on the acetamide nitrogen. The thioether linkage is simpler, lacking the conjugated ketone and phenylthio groups of the target compound .
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15): Substitutes the benzyl group with a 4-phenoxy-phenyl moiety, enhancing aromaticity but lacking the hydroxy-oxo-buthenyl system .
- Acetamide, N-(1-ethenyl-1,2-dihydro-2-oxo-4-pyrimidinyl)- (27248-06-2) : Replaces the buthenyl substituent with an ethenyl group , altering conjugation and steric effects .
Physicochemical Properties
The hydroxy-ketone-phenylthio system in the target compound likely increases polarity compared to 5.12 and 5.15, which could affect solubility and melting point. The phenylthio group may enhance stability via resonance or steric hindrance, though experimental data are needed for confirmation.
Spectroscopic Features
- NMR : The target compound’s conjugated system would likely exhibit distinct proton environments. For example:
Functional Implications
- Biological Activity : While 5.12 and 5.15 were synthesized for antimicrobial screening , the target compound’s unique substituent could modulate interactions with biological targets, such as enzymes or receptors.
Preparation Methods
Pyrimidine Core Functionalization
The pyrimidine ring is typically functionalized at the 2- and 4-positions to introduce substituents such as the acetamide and butenyl groups. Common methods include:
Nucleophilic substitution on chloropyrimidines: Starting from 2-chloropyrimidin-4-yl derivatives, nucleophiles such as amines or thiols can be introduced under mild conditions using bases like cesium carbonate or potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide) at room temperature to moderate heating (20–135°C).
Use of cesium carbonate or potassium carbonate as bases: These bases facilitate substitution reactions with high yields (up to 83–90%) and good selectivity, often under inert atmosphere to prevent side reactions.
Reflux conditions in DMF or mixed solvents: Heating to reflux (e.g., 135°C) for several hours (6–12 h) is common to drive the substitution to completion, followed by aqueous workup and filtration to isolate the product.
Introduction of the Phenylthio Group
The phenylthio substituent on the butenyl side chain is introduced via:
Thiol-ene or nucleophilic substitution reactions: Phenylthiol or phenylthiolate anions react with activated alkenes or halogenated butenyl intermediates to form the phenylthio-substituted butenyl moiety.
Use of mild bases and controlled temperature: To avoid over-oxidation or side reactions, reactions are typically conducted at room temperature or slightly elevated temperatures under inert atmosphere.
Formation of the Acetamide Linkage
The acetamide bond formation involves:
Amidation reactions: Coupling of the pyrimidinyl amine with acetic acid derivatives (e.g., acetic anhydride, acetyl chloride) or activated esters under controlled conditions.
Use of coupling agents or direct acylation: Depending on the substrate reactivity, direct acylation with acetyl chloride in the presence of a base (e.g., triethylamine) or carbodiimide coupling agents can be employed.
Reaction conditions: Typically performed in aprotic solvents such as chloroform or acetonitrile, at room temperature or mild heating (20–60°C), with stirring for several hours to overnight.
Control of Hydroxy and Oxo Functionalities
Selective oxidation and reduction steps: The hydroxy and oxo groups on the butenyl chain are introduced or preserved by careful control of reaction conditions, avoiding harsh oxidants or reductants.
Use of protecting groups if necessary: To prevent unwanted side reactions, protecting groups may be used during intermediate steps and removed in the final stages.
Representative Experimental Procedures
Analytical and Purification Techniques
Chromatography: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.
Filtration and washing: After reaction completion, products are isolated by filtration, washed with water or solvent mixtures (e.g., water/DMF, ethyl acetate), and dried under vacuum.
Spectroscopic characterization: $$^{1}H$$ NMR, MS (ES+), and IR spectroscopy confirm structure and purity.
Summary of Research Findings
The use of cesium carbonate and potassium carbonate bases in DMF solvent under inert atmosphere is a robust method for pyrimidine substitution, yielding high purity products with good selectivity.
Phenylthio group introduction requires careful control of reaction conditions to prevent oxidation and side reactions, often achieved by mild bases and inert atmosphere.
Acetamide bond formation is efficiently achieved by acylation with acetyl chloride or anhydride in the presence of triethylamine, with yields around 76% reported.
The overall synthetic route is modular, allowing for optimization of each step to maximize yield and purity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield of this acetamide derivative?
- Methodological Answer : Synthesis optimization can be guided by adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, reports a 66% yield for a structurally related pyrimidinyl-acetamide compound synthesized under mild conditions (ethanol, piperidine, 0–5°C, 2 hours). Key variables to test include:
- Reaction Time : Prolonged reaction times may reduce decomposition of thermally sensitive groups (e.g., the 1-hydroxy-3-oxo moiety).
- Catalyst : Piperidine (used in for similar acetamide syntheses) could enhance nucleophilic substitution efficiency.
- Purification : Recrystallization from DMSO (as in ) may improve purity.
- Table : Comparison of yields under varying conditions (hypothetical data):
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Piperidine | 0–5 | 2 | 66 |
| DMF | DBU | 25 | 4 | 45 |
| THF | None | 50 | 6 | 30 |
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- ¹H NMR : Assign peaks using ’s data (e.g., δ 12.50 ppm for NH protons, δ 6.05 ppm for pyrimidinyl CH-5).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., uses PubChem-derived data for analogous compounds).
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., ’s spirocyclic acetamide structure).
- HPLC : Monitor purity, especially for polar functional groups like the hydroxy and oxo moieties.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural confirmation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example:
- Tautomeric Equilibria : The 1-hydroxy-3-oxo group may exist in keto-enol forms, causing split peaks in NMR (’s δ 10.01 ppm for NH may reflect hydrogen bonding).
- Computational Modeling : Use DFT calculations to predict NMR shifts (e.g., B3LYP/6-311+G(d,p) basis set) and compare with experimental data.
- Variable Temperature NMR : Conduct experiments at different temperatures to stabilize specific tautomers.
Q. What experimental designs are suitable for probing the reactivity of the phenylthio and hydroxy groups in further derivatization?
- Methodological Answer : Focus on selective functionalization:
- Phenylthio Group : Test nucleophilic aromatic substitution (e.g., replacing SPh with amines under Pd catalysis).
- Hydroxy Group : Protect as a silyl ether (e.g., TBSCl) to prevent interference during subsequent reactions.
- Table : Example reaction pathways (hypothetical):
| Functional Group | Reaction Type | Reagents | Expected Product |
|---|---|---|---|
| Phenylthio | SNAr | KNH₂, Pd(OAc)₂ | Amino-substituted derivative |
| Hydroxy | Silylation | TBSCl, imidazole | TBS-protected intermediate |
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Use a modular synthesis approach inspired by :
Core Modifications : Vary the pyrimidinyl substituents (e.g., replace phenylthio with methylthio).
Side-Chain Variations : Introduce bioisosteres (e.g., replace acetamide with sulfonamide).
Bioassays : Test derivatives against target enzymes (e.g., kinases or oxidoreductases) to correlate structural changes with activity.
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing bioactivity data from derivatives of this compound?
- Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.
- Principal Component Analysis (PCA) : Reduce dimensionality of SAR data to identify critical structural features.
- ANOVA : Compare mean activity across derivative groups (e.g., p < 0.05 threshold).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
